molecular formula C26H44O B14356555 2-Hexadecyl-1-phenylcyclobutan-1-OL CAS No. 92346-30-0

2-Hexadecyl-1-phenylcyclobutan-1-OL

Cat. No.: B14356555
CAS No.: 92346-30-0
M. Wt: 372.6 g/mol
InChI Key: NNKFFUWEAVNCJK-UHFFFAOYSA-N
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Description

2-Hexadecyl-1-phenylcyclobutan-1-OL is an organic compound characterized by a cyclobutane ring substituted with a hexadecyl group and a phenyl group. This compound belongs to the class of alcohols, featuring a hydroxyl group (-OH) attached to the cyclobutane ring. Its unique structure imparts distinct chemical and physical properties, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hexadecyl-1-phenylcyclobutan-1-OL typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Hexadecyl-1-phenylcyclobutan-1-OL undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2-Hexadecyl-1-phenylcyclobutan-1-OL involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound’s hydrophobic hexadecyl chain can interact with lipid membranes, altering their properties and affecting cellular processes .

Comparison with Similar Compounds

Properties

CAS No.

92346-30-0

Molecular Formula

C26H44O

Molecular Weight

372.6 g/mol

IUPAC Name

2-hexadecyl-1-phenylcyclobutan-1-ol

InChI

InChI=1S/C26H44O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-21-25-22-23-26(25,27)24-19-17-15-18-20-24/h15,17-20,25,27H,2-14,16,21-23H2,1H3

InChI Key

NNKFFUWEAVNCJK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCC1CCC1(C2=CC=CC=C2)O

Origin of Product

United States

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